molecular formula C24H25N3O3S2 B11148143 (5Z)-5-[4-(hexyloxy)-3-methoxybenzylidene]-2-[(E)-2-(thiophen-2-yl)ethenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

(5Z)-5-[4-(hexyloxy)-3-methoxybenzylidene]-2-[(E)-2-(thiophen-2-yl)ethenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Cat. No.: B11148143
M. Wt: 467.6 g/mol
InChI Key: UCISCCSWPYDRLS-CLQWXRQJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound (5Z)-5-{[4-(HEXYLOXY)-3-METHOXYPHENYL]METHYLIDENE}-2-[(1E)-2-(THIOPHEN-2-YL)ETHENYL]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE is a complex organic molecule that belongs to the class of triazolothiazoles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-{[4-(HEXYLOXY)-3-METHOXYPHENYL]METHYLIDENE}-2-[(1E)-2-(THIOPHEN-2-YL)ETHENYL]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE typically involves multiple steps, starting with the preparation of the core triazolothiazole structure. This can be achieved through cyclization reactions involving appropriate precursors such as hydrazine derivatives and thiourea.

Industrial Production Methods

For large-scale production, the synthesis of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, temperature control, and purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-{[4-(HEXYLOXY)-3-METHOXYPHENYL]METHYLIDENE}-2-[(1E)-2-(THIOPHEN-2-YL)ETHENYL]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE: undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halides, nucleophiles.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with various functional groups .

Scientific Research Applications

Mechanism of Action

The mechanism of action of (5Z)-5-{[4-(HEXYLOXY)-3-METHOXYPHENYL]METHYLIDENE}-2-[(1E)-2-(THIOPHEN-2-YL)ETHENYL]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (5Z)-5-{[4-(HEXYLOXY)-3-METHOXYPHENYL]METHYLIDENE}-2-[(1E)-2-(THIOPHEN-2-YL)ETHENYL]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE lies in its specific combination of substituents and the resulting chemical properties. This makes it particularly valuable for certain applications in research and industry .

Properties

Molecular Formula

C24H25N3O3S2

Molecular Weight

467.6 g/mol

IUPAC Name

(5Z)-5-[(4-hexoxy-3-methoxyphenyl)methylidene]-2-[(E)-2-thiophen-2-ylethenyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C24H25N3O3S2/c1-3-4-5-6-13-30-19-11-9-17(15-20(19)29-2)16-21-23(28)27-24(32-21)25-22(26-27)12-10-18-8-7-14-31-18/h7-12,14-16H,3-6,13H2,1-2H3/b12-10+,21-16-

InChI Key

UCISCCSWPYDRLS-CLQWXRQJSA-N

Isomeric SMILES

CCCCCCOC1=C(C=C(C=C1)/C=C\2/C(=O)N3C(=NC(=N3)/C=C/C4=CC=CS4)S2)OC

Canonical SMILES

CCCCCCOC1=C(C=C(C=C1)C=C2C(=O)N3C(=NC(=N3)C=CC4=CC=CS4)S2)OC

Origin of Product

United States

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